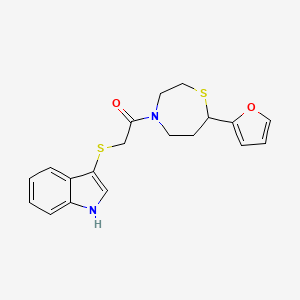
2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a thiazepane derivative that has a fused indole ring and a furan moiety, making it a unique and promising molecule for further investigation.
Mecanismo De Acción
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been proposed that the anti-inflammatory activity of this compound may be due to its ability to suppress the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone have been investigated in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Additionally, the synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the investigation of 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in other fields such as neuroscience and microbiology should also be explored.
Métodos De Síntesis
The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves the condensation reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-furfurylamine to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-((1H-indol-3-yl)thio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it has demonstrated inhibitory effects on pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBQGWHLGDLRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


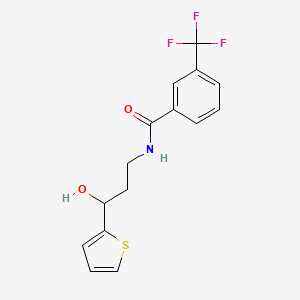


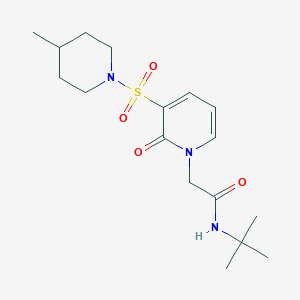
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)
![1-Cyclohexyl-4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3005304.png)

![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)
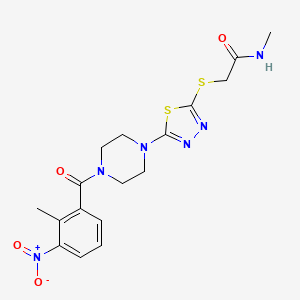
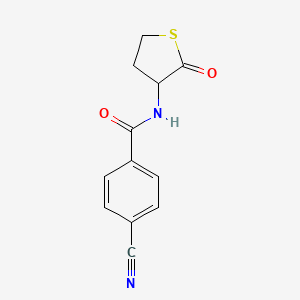


![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)